molecular formula C8H14N2O B11920740 7-Amino-2-azaspiro[4.4]nonan-3-one

7-Amino-2-azaspiro[4.4]nonan-3-one

Cat. No.: B11920740
M. Wt: 154.21 g/mol
InChI Key: XUCBMCRXSKDETF-UHFFFAOYSA-N
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Description

7-Amino-2-azaspiro[44]nonan-3-one is a chemical compound with the molecular formula C₈H₁₄N₂O It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2-azaspiro[44]nonan-3-one typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 7-Amino-2-azaspiro[4.4]nonan-3-one may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

7-Amino-2-azaspiro[4.4]nonan-3-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted spirocyclic compounds .

Scientific Research Applications

7-Amino-2-azaspiro[4.4]nonan-3-one has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-Amino-2-azaspiro[4.4]nonan-3-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the amino group at the 7th position, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

8-amino-2-azaspiro[4.4]nonan-3-one

InChI

InChI=1S/C8H14N2O/c9-6-1-2-8(3-6)4-7(11)10-5-8/h6H,1-5,9H2,(H,10,11)

InChI Key

XUCBMCRXSKDETF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1N)CC(=O)NC2

Origin of Product

United States

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